(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
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Overview
Description
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a complex organic molecule that features a triazole ring, an azetidine ring, and a fluorinated benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne under copper-catalyzed conditions. This reaction is highly efficient and yields the triazole ring with high specificity .
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Synthesis of the Azetidine Ring: : The azetidine ring can be formed through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions. This step often requires careful control of temperature and pH to ensure the correct ring closure .
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Introduction of the Fluorinated Benzothiophene Moiety: : The fluorinated benzothiophene can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. These reactions typically require a palladium catalyst, a base, and a suitable solvent .
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Final Coupling Step: : The final step involves coupling the triazole-azetidine intermediate with the fluorinated benzothiophene derivative. This can be achieved through a variety of coupling reactions, such as amide bond formation using carbodiimide reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the click chemistry step, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The fluorine atom in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane, dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
Medically, this compound is of interest due to its potential anti-cancer and anti-inflammatory properties. The presence of the fluorinated benzothiophene moiety is particularly significant, as fluorine atoms can enhance the biological activity of pharmaceutical compounds.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorinated benzothiophene moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorobenzo[b]thiophen-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-methylbenzo[b]thiophen-2-yl)methanone
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone lies in its combination of a triazole ring, an azetidine ring, and a fluorinated benzothiophene moiety. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a member of a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring linked to an azetidine moiety and a 5-fluorobenzo[b]thiophene group. This unique configuration is believed to contribute to its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C16H14N4OS |
Molecular Weight | 302.37 g/mol |
CAS Number | 2176270-91-8 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives of triazoles have been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have demonstrated potent activity against several cancer types:
- Colon Cancer (HCT116) : IC50 = 0.43 µM
- Breast Cancer (MCF7) : IC50 = 2.70 µM
- Lung Cancer (A549) : IC50 = 4.07 µM
These findings suggest that the compound may inhibit the proliferation and migration of cancer cells effectively while sparing normal cells from cytotoxic effects .
The mechanism underlying the anticancer activity of triazole derivatives often involves:
- Induction of Apoptosis : Compounds trigger apoptotic pathways through the activation of caspases and alterations in mitochondrial membrane potential.
- Cell Cycle Arrest : Many triazole derivatives cause cell cycle arrest at various phases, particularly G2/M phase, which is crucial for halting the proliferation of cancer cells.
- Inhibition of Key Signaling Pathways : Some studies highlight the inhibition of nuclear factor kappa B (NF-kB), which is significant in cancer progression and inflammation .
Antimicrobial Activity
In addition to anticancer properties, triazole-containing compounds have shown promising antimicrobial effects against various pathogens. For example:
- Antibacterial Activity : Some derivatives exhibit effective inhibition against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Triazoles are well-known for their antifungal properties, particularly in treating infections caused by Candida species.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar triazole compounds:
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Study on Anticancer Activity : A study evaluated a series of triazole derivatives against HCT116 cells, revealing that modifications to the lateral chain significantly impacted their anticancer potency.
- Findings : Compound with a triazole moiety showed an IC50 value significantly lower than traditional chemotherapeutics like cisplatin.
- Antimicrobial Evaluation : Another research focused on the synthesis and evaluation of triazole derivatives against bacterial strains, demonstrating broad-spectrum activity with minimal cytotoxicity towards human cell lines .
Future Directions
The ongoing research into triazole-containing compounds suggests several avenues for future exploration:
- Structural Modifications : Further modifications could enhance selectivity and potency against specific cancer types or pathogens.
- Combination Therapies : Investigating the synergistic effects with existing therapies may improve treatment outcomes in resistant cancer strains or infections.
- In Vivo Studies : More comprehensive in vivo studies are necessary to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-1-2-12-9(5-10)6-13(21-12)14(20)18-7-11(8-18)19-16-3-4-17-19/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSXIOGYZMGRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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